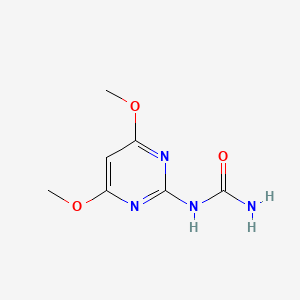

4,6-Dimethoxy-2-pyrimidinyl urea

Description

The exact mass of the compound 4,6-Dimethoxy-2-pyrimidinyl urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4,6-Dimethoxy-2-pyrimidinyl urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxy-2-pyrimidinyl urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOVYBVKWYHEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431580 | |

| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151331-81-6 | |

| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,6-dimethoxypyrimidin-2-yl) urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHOXY-2-PYRIMIDINYL UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Synthesis Protocol: 4,6-Dimethoxy-2-pyrimidinyl Urea

Executive Summary & Strategic Rationale

The synthesis of 4,6-Dimethoxy-2-pyrimidinyl urea (CAS: 151331-81-6, often referred to as the "Urea Intermediate") is a critical gateway in the production of high-value sulfonylurea herbicides, including Nicosulfuron, Rimsulfuron, and Bensulfuron-methyl.

While historical pathways utilized phosgene gas to generate the isocyanate intermediate in situ, this method poses unacceptable safety risks for modern pilot-scale and mid-tier industrial facilities.

The Recommended Pathway: This guide details the Phenyl Chloroformate Activation Route .

-

Why: Phenyl chloroformate is a liquid (easier handling than phosgene), provides a distinct "stop-point" stable intermediate (the carbamate), and offers higher selectivity.

-

Critical Quality Attribute (CQA): The suppression of the symmetric impurity N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea. This byproduct is insoluble in most organic solvents and notoriously difficult to remove downstream.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is a two-step "One-Pot" or "Telescoped" process. We avoid direct interaction between the amine and urea (which requires forcing conditions) and instead activate the amine with a leaving group (phenoxide).

Reaction Scheme (DOT Visualization)

Figure 1: The stepwise activation and aminolysis pathway. The carbamate intermediate isolates the reactive center, preventing polymerization.

Detailed Experimental Protocol

Safety Warning: Phenyl chloroformate is corrosive and toxic (lachrymator). All operations must occur in a fume hood. Pyrimidine precursors are bioactive.[2]

Phase A: Carbamate Formation (Activation)

Objective: Convert the non-nucleophilic amine into a reactive carbamate.

-

Reagents:

-

2-Amino-4,6-dimethoxypyrimidine (ADMP): 1.0 eq[1]

-

Phenyl Chloroformate: 1.1 – 1.2 eq (Slight excess is vital to consume all amine).

-

Base: Pyridine (Preferred) or Triethylamine: 1.2 eq.

-

Solvent: 1,4-Dioxane or Acetonitrile (Anhydrous).

-

Step-by-Step:

-

Charge: In a dry 3-neck reactor equipped with a mechanical stirrer and thermometer, dissolve 1.0 eq of ADMP in 1,4-dioxane (approx. 5-7 volumes relative to mass).

-

Cool: Chill the system to 10–15°C .

-

Addition 1 (Base): Add the Pyridine base. Stir for 10 minutes.

-

Addition 2 (Activation): Add Phenyl Chloroformate dropwise via an addition funnel.

-

Critical Control Point: Maintain internal temperature < 35°C .[3] The reaction is exothermic.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Validation: Check TLC or HPLC. ADMP should be < 0.5%.[1]

-

Observation: A thick slurry often forms (Pyridinium hydrochloride salt).

-

Phase B: Aminolysis (Urea Formation)

Objective: Displace the phenoxide group with ammonia.

-

Reagents:

-

Ammonia gas (anhydrous) OR 25% Aqueous Ammonia (if solvent tolerates water).

-

Step-by-Step:

-

Cooling: Cool the carbamate slurry from Phase A to 5–10°C .

-

Ammonolysis:

-

Method A (Gas - Preferred for Yield): Bubble anhydrous

gas through the slurry. The mixture will thin out initially and then thicken again as the product precipitates. -

Method B (Aqueous): Add 25%

dropwise. (Note: Water makes phenol removal harder later).

-

-

Completion: Stir for 2 hours at 20°C.

-

Quench & Isolation:

-

Distill off excess solvent (if Dioxane) under reduced pressure, or pour reaction mixture into ice water (if Acetonitrile).

-

The product precipitates as a white solid.[4]

-

Filtration: Filter the solid.

-

Wash: Wash cake with cold water (removes salts) followed by cold isopropanol (removes residual phenol).

-

Process Control & Troubleshooting

The purity of the final urea is dictated by the suppression of the "Bis-Urea" impurity.

Impurity Formation Logic

Figure 2: Mechanism of impurity formation.[1][5] If unreacted amine remains when the carbamate is formed, they couple to form the symmetric urea.

Data Summary: Solvent & Yield Expectations

| Parameter | 1,4-Dioxane (Standard) | Acetonitrile (Alternative) | Toluene (Industrial) |

| Reaction Homogeneity | Heterogeneous (Slurry) | Pseudo-Homogeneous | Heterogeneous |

| Temp Control | Excellent | Good | Moderate |

| Impurity Profile | Low (< 1.0%) | Medium (< 2.5%) | Low (< 1.5%) |

| Typical Yield | 88 - 92% | 80 - 85% | 85 - 90% |

| Workup Ease | Medium (Distillation req) | Easy (Water precipitation) | Medium (Filtration) |

Analytical Validation

To confirm the identity of the synthesized 4,6-Dimethoxy-2-pyrimidinyl urea, compare against the following standard data:

-

Physical State: White crystalline powder.

-

Melting Point: 218°C – 220°C (Decomposes). Note: A lower MP (e.g., 200°C) indicates phenol contamination.

-

HPLC Purity: > 98.0% (Area normalization).

-

1H NMR (DMSO-d6):

-

3.82 (s, 6H,

- 5.85 (s, 1H, Pyrimidine H-5)

-

7.20 (br s, 2H,

-

9.60 (s, 1H,

-

3.82 (s, 6H,

References

-

Preparation of 4,6-dimethoxy-2-[(phenoxycarbonyl)amino]-pyrimidine. European Patent EP0815086B1. (1999).[5] Describes the optimization of the phenyl chloroformate stoichiometry to minimize bis-urea impurities.

-

Method for preparing 2-amino-4,6-dimethoxypyrimidine. CN103159684B. (2013). Provides context on the purity requirements of the starting amine material.

-

Safety Data Sheet: Phenyl Chloroformate. Fisher Scientific. (2010).[6] Critical safety protocols for handling the activation reagent.

-

New preparation of 4,6-dimethoxy-2-[(phenoxycarbonyl)amino]-pyrimidine. KR100225181B1.[1] Details the industrial handling and recycling of phenyl chloroformate in this specific synthesis.

Sources

- 1. KR100225181B1 - New preparation of 4, 6-dimethoxy-2-[(phenoxycarbonyl) amino] -pyrimidine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. fishersci.com [fishersci.com]

Solubility Profile and Solvent Selection for N-(4,6-Dimethoxypyrimidin-2-yl)urea

The following technical guide details the solubility profile, thermodynamic behavior, and process applications of N-(4,6-dimethoxypyrimidin-2-yl)urea , a critical intermediate and metabolite in the agrochemical industry.

Technical Guide for Process Research & Development

Executive Summary & Chemical Profile

N-(4,6-dimethoxypyrimidin-2-yl)urea (CAS: 151331-81-6) is a pivotal structural motif in the synthesis of sulfonylurea herbicides (e.g., Rimsulfuron, Nicosulfuron).[1][2] Its solubility behavior is the governing factor in reaction yield, impurity rejection (specifically the "bis-urea" side product), and environmental fate modeling.[1]

This guide provides a validated solubility dataset, thermodynamic context, and actionable protocols for solvent selection during purification and formulation.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | N-(4,6-dimethoxypyrimidin-2-yl)urea |

| Common Abbreviation | DMP-Urea |

| CAS Number | 151331-81-6 |

| Molecular Formula | C₇H₁₀N₄O₃ |

| Molecular Weight | 198.18 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 189–199 °C (Decomposes) |

Experimental Solubility Data

The following data represents the saturation solubility of N-(4,6-dimethoxypyrimidin-2-yl)urea in various industrial solvents at 20 °C. This dataset is critical for designing liquid-liquid extraction (LLE) and recrystallization processes.[1][2]

Saturation Solubility at 20 °C (Standard Pressure)[1][2]

| Solvent Class | Solvent | Solubility (g/L) | Relative Solvation Power |

| Chlorinated | Dichloromethane (DCM) | 107.0 | High |

| Ketone | Acetone | 36.0 | Moderate |

| Polymer/Ether | Polyethylene Glycol | 22.5 | Moderate |

| Ester | Ethyl Acetate | 14.1 | Low-Moderate |

| Alcohol | Methanol | 7.7 | Low |

| Aromatic | Toluene | 2.5 | Very Low |

| Aqueous | Water (pH 7) | ~1.35 | Sparingly Soluble |

| Alkane | n-Hexane | 0.006 | Insoluble |

Key Insight for Process Chemists: The high solubility in Dichloromethane (DCM) contrasts sharply with its low solubility in Toluene and Hexane .[1] This "solubility gap" is the primary lever for purification.[1] The compound dissolves readily in chlorinated solvents, allowing for the filtration of insoluble salts or the highly insoluble N,N'-bis(4,6-dimethoxypyrimidin-2-yl)urea impurity.[1][2]

Thermodynamic Analysis & Solvent Interactions

Understanding the mechanism of dissolution allows for the prediction of solubility at elevated temperatures (e.g., during reflux).[1]

Solute-Solvent Interactions

The urea moiety acts as both a hydrogen bond donor (NH₂) and acceptor (C=O).[1][2]

-

Polar Aprotic Solvents (Acetone, DCM): High solubility is driven by dipole-dipole interactions and the solvent's ability to accept hydrogen bonds from the urea protons without competing for the donor sites as aggressively as protic solvents.[1]

-

Protic Solvents (Methanol, Water): Despite being polar, the solubility is lower than in DCM.[1] This suggests that the hydrophobic character of the dimethoxy-pyrimidine ring significantly influences the free energy of solvation, penalizing dissolution in highly structured hydrogen-bonding networks like water.[1][2]

Temperature Dependence (Theoretical Model)

While single-point data is provided, the temperature dependence of solubility for urea derivatives typically follows the Modified Apelblat Equation :

Where:

- is the mole fraction solubility.[1]

- is the absolute temperature.[1]

- are empirically determined parameters.[1]

Process Implication: Dissolution of DMP-Urea is endothermic (

Application in Process Chemistry: Purification Strategy

A major challenge in synthesizing DMP-Urea is separating it from the "Bis-Urea" impurity (N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea), which forms if the reaction stoichiometry is uncontrolled.[1][2][3]

Differential Solubility Workflow

The Bis-Urea impurity is notoriously insoluble in most organic solvents.[1][2] We can exploit the high solubility of the Target (Mono-Urea) in DCM or Acetone to achieve separation.[1]

Figure 1: Purification logic based on differential solubility in chlorinated solvents.

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to verify solubility in a specific solvent lot or at a non-standard temperature.[1]

Reagents:

Procedure:

-

Preparation: Add excess solid DMP-Urea (approx. 200 mg) to a jacketed glass vessel containing 10 mL of solvent.

-

Equilibration: Stir magnetically at the target temperature (e.g., 20 °C) for 24 hours. Ensure solid phase remains present (saturated solution).[1][2]

-

Sampling: Stop stirring and allow solids to settle for 30 minutes.

-

Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification:

Protocol B: Laser Monitoring (Dynamic Method)

For generating full solubility curves (Polythermal method).[1][2]

Figure 2: Dynamic solubility determination workflow using turbidity detection.[1][2]

References

-

ChemBK. (2024).[1][2][7] 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfony)urea and Intermediates Property Data. Retrieved from [Link][1][2]

-

PubChem. (2025).[1][2][5] Compound Summary: N-(4,6-dimethoxypyrimidin-2-yl)urea.[1][2][5][6] National Library of Medicine.[1] Retrieved from [Link][1][2]

-

University of Hertfordshire. (2025).[2] PPDB: Pesticide Properties DataBase - Metabolite Data.[1][2] Retrieved from [Link]

-

Google Patents. (1996).[1][2] Process for the preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine (US5523405A).[1][2] Retrieved from

Sources

- 1. 4,6-Dimethoxy-2-pyrimidinyl urea | C7H10N4O3 | CID 9837373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclosulfamuron (Ref: BAS 710H) [sitem.herts.ac.uk]

- 3. KR100225181B1 - New preparation of 4, 6-dimethoxy-2-[(phenoxycarbonyl) amino] -pyrimidine - Google Patents [patents.google.com]

- 4. Urea, N-(4,6-dimethoxy-2-pyrimidinyl)- | 151331-81-6 [chemicalbook.com]

- 5. N-(4,6-dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea (Ref: IN 70941) [sitem.herts.ac.uk]

- 6. US5523405A - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidine-Urea Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-urea scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of these vital compounds. We delve into the foundational synthesis methodologies, tracing their evolution from classical name reactions to modern applications in the synthesis of targeted therapeutics. Key milestones in the journey of pyrimidine-urea based drugs are highlighted, with a particular focus on their role as kinase inhibitors in oncology. Through detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics leveraging this privileged structural motif.

Foundational Discoveries: The Genesis of Pyrimidine and Urea Chemistry

The story of pyrimidine-urea compounds is intrinsically linked to the independent discovery and eventual convergence of two fundamental classes of organic molecules: pyrimidines and ureas.

The Emergence of Pyrimidine Chemistry

The systematic study of pyrimidines commenced in the late 19th century. While pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis is credited to Grimaux in 1879, who prepared barbituric acid from urea and malonic acid. However, it was Adolf Pinner who laid the systematic groundwork for pyrimidine chemistry. In 1884, Pinner reported the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and a year later, in 1885, he coined the name "pyrimidin".[1] The parent pyrimidine ring was later synthesized by Gabriel and Colman in 1900.[1]

Urea: From Vital Force to Synthetic Reality

The history of urea is a landmark in the history of chemistry itself. First described by Jean Batiste von Helmont in the 17th century as a salt found in urine, it was further characterized by Hermann Boerhaave.[2] The French scientists Fourcroy and Vauquelin named it "urée" in 1808.[2] The pivotal moment came in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, a discovery that famously challenged the theory of vitalism and is widely considered the dawn of organic chemistry.[2]

Landmark Syntheses of Pyrimidine-Urea Scaffolds

The fusion of pyrimidine and urea moieties into single molecular entities has been primarily achieved through powerful and versatile chemical reactions that remain relevant to this day.

The Biginelli Reaction: A One-Pot Marvel

In 1891, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones.[2][3] This acid-catalyzed condensation has proven to be an exceptionally efficient method for accessing this core structure.

The reaction is believed to proceed through a series of bimolecular reactions. The initial and often rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the amine group onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone product.

Caption: The Biginelli Reaction Workflow.

This protocol provides a general procedure for the synthesis of a dihydropyrimidinone derivative via the Biginelli reaction.[1][3]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), β-dicarbonyl compound (1 equivalent), and urea or thiourea (1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., HCl, H2SO4, or a Lewis acid like ZrCl₄).[2]

-

Heating: Heat the reaction mixture in an oil bath at 80-100 °C for 1-3 hours, with occasional stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature, which should cause it to solidify.

-

Purification: Add cold water or ethanol to the flask and break up the solid. Collect the product by vacuum filtration, wash it with cold ethanol, and then recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.

The Pinner Synthesis: A Versatile Route to Pyrimidines

The Pinner synthesis, developed by Adolf Pinner, is a versatile method for preparing substituted pyrimidines. It involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, typically under acidic or basic conditions.[4] This reaction is instrumental in creating a wide array of pyrimidine cores that can be further elaborated.

The reaction mechanism generally involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the pyrimidine ring.

Caption: The Pinner Pyrimidine Synthesis Workflow.

This protocol outlines a general procedure for the Pinner synthesis of a substituted pyrimidine.[4]

-

Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, such as sodium ethoxide, to the mixture to liberate the free amidine.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Monitoring: Monitor the reaction progress using TLC.

-

Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure substituted pyrimidine.

Pyrimidine-Urea Compounds in Drug Discovery: A Focus on Kinase Inhibition

The pyrimidine-urea scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The urea moiety is adept at forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the pyrimidine core provides a versatile platform for substitution to achieve potency and selectivity.[5]

Sorafenib: A Paradigm of Pyrimidine-Urea Kinase Inhibitors

Sorafenib (Nexavar®) is a prime example of a successful drug featuring a diaryl urea-pyrimidine scaffold. It is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases and VEGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.

The synthesis of Sorafenib typically involves the coupling of 4-(4-aminophenoxy)-N-methyl-2-picolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. A common laboratory-scale synthesis is outlined below.[6][7][8]

-

Intermediate Synthesis: Prepare 4-(4-aminophenoxy)-N-methylpicolinamide. This can be achieved by reacting 4-chloro-N-methylpicolinamide with 4-aminophenol in the presence of a base.

-

Urea Formation: In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline and a phosgene equivalent such as carbonyldiimidazole (CDI) in an organic solvent. This reaction forms the corresponding isocyanate in situ.

-

Coupling: Add the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate to the isocyanate solution and stir at a controlled temperature (e.g., 15-40°C) for several hours.

-

Workup and Purification: After the reaction is complete, the crude Sorafenib is isolated and purified, typically by column chromatography, to yield the final product.

Biological Activity of Pyrimidine-Urea Kinase Inhibitors

The therapeutic efficacy of pyrimidine-urea compounds is rooted in their ability to inhibit specific kinases that are often dysregulated in cancer. The following table summarizes the in vitro activity of several pyrimidine-urea derivatives against various cancer cell lines.

| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sorafenib | RAF, VEGFR, PDGFR | HT-29 (Colon) | 5.8 | [5] |

| Compound 4b | Not specified | SW480 (Colon) | 11.08 | [9][10] |

| Compound 6c | VEGFR2/KDR | A549 (Lung) | 16.54 | [11] |

| Compound 6e | Not specified | MCF-7 (Breast) | 1.4-1.82 | [11] |

| Compound 11 | Not specified | A2780 (Ovarian) | 0.01-0.65 | [11] |

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrimidine-urea kinase inhibitors relies heavily on understanding their structure-activity relationships. QSAR studies have revealed that the inhibitory activity of these compounds is influenced by factors such as the size, degree of branching, aromaticity, and polarizability of the substituents on the pyrimidine and urea moieties.[5][12] Molecular docking studies have further elucidated the binding modes of these inhibitors within the kinase active site, highlighting the critical hydrogen bonding interactions of the urea group and the hydrophobic interactions of the aryl substituents.[5]

Targeting Key Signaling Pathways

Pyrimidine-urea compounds exert their therapeutic effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer.[13][14][15][16][17][18][19] Several pyrimidine-urea derivatives have been developed to inhibit key kinases within this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Pyrimidine-Urea Compounds.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[20][21][22][23][24][25] Dysregulation of this pathway is a common feature in many cancers, making it a key therapeutic target. Pyrimidine-based inhibitors are designed to compete with ATP for the binding site in the EGFR kinase domain, thereby blocking downstream signaling.[20][22]

Caption: Inhibition of the EGFR Signaling Pathway by Pyrimidine-Urea Compounds.

Conclusion and Future Perspectives

The journey of pyrimidine-urea compounds from their fundamental discoveries to their central role in modern medicine is a testament to the power of organic synthesis and medicinal chemistry. The foundational work of pioneers like Pinner and Wöhler, coupled with the development of elegant synthetic methodologies such as the Biginelli and Pinner reactions, has provided the tools to construct a vast and diverse chemical space based on this privileged scaffold. The remarkable success of drugs like Sorafenib has solidified the importance of the pyrimidine-urea motif in targeting key drivers of cancer, particularly protein kinases.

Looking ahead, the field continues to evolve. A deeper understanding of the nuanced interactions between these inhibitors and their target kinases, aided by advanced computational and structural biology techniques, will undoubtedly lead to the design of next-generation therapeutics with enhanced potency, selectivity, and improved resistance profiles. The versatility of the pyrimidine-urea core ensures its continued prominence in the quest for novel and effective treatments for a wide range of diseases.

References

-

Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft1884 , 17, 2519-2520. [Link]

-

Richet, G. On the discovery of UREA. Identification, synthesis and observations that let to establishing the first uraemic retention solute. Nephrologie2001 , 22, 229-233. [Link]

-

Kappe, C. O. 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron1993 , 49, 6937-6963. [Link]

-

Saleh, M.; et al. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences2022 , 5, 934-943. [Link]

-

Zhang, L.; et al. Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications2012 , 42, 2681-2688. [Link]

- Google Patents. (2014). Synthesis method for sorafenib. CN103724259A.

-

Al-Otaibi, F.; et al. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Iranian Journal of Pharmaceutical Research2016 , 15, 873-884. [Link]

-

Pinner, A. Ueber die Einwirkung von Amidinen auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft1885 , 18, 759-760. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

ResearchGate. (n.d.). IC50 values for synthesized compounds against cancer cell lines. [Link]

-

Chen, Y.; et al. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry2022 , 10, 840050. [Link]

-

Singh, A.; et al. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry2022 , 10, 909995. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

-

Kilic-Kurt, Z.; et al. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry2020 , 101, 104028. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

Singh, A.; et al. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry2022 , 10, 909995. [Link]

-

Prachi, R.; & Gill, M. S. A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen2023 , 7, 422-429. [Link]

-

Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?[Link]

-

Al-Otaibi, F.; et al. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. ResearchGate. [Link]

-

LoRusso, P. M. Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Discovery medicine2010 , 10, 296-306. [Link]

-

Kumar, A.; et al. Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activi. International Journal of Pharmaceutical Research and Applications2023 , 8, 1-1. [Link]

-

Vidal, B.; et al. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts2023 , 13, 180. [Link]

-

Henrik's Lab. (2020, April 27). PI3K AKT mTOR Pathway (and the effects) [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

-

ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... [Link]

-

Wang, Y.; et al. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences2022 , 23, 11189. [Link]

-

Janku, F.; et al. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Comprehensive Cancer Network2014 , 12, 735-746. [Link]

-

Al-Suwaidan, I. A.; et al. Design and Synthesis of Novel Urea Derivatives of Pyrimidine-Pyrazoles as Anticancer Agents. ResearchGate. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

Kilic-Kurt, Z.; et al. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry2020 , 101, 104028. [Link]

-

El-Gamal, M. I.; et al. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie2020 , 353, e2000033. [Link]

-

Karar, J.; & Maity, A. PI3K/AKT/mTOR Pathway in Angiogenesis. Frontiers in molecular neuroscience2011 , 4, 51. [Link]

-

Basic Science. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series [Video]. YouTube. [Link]

-

Wee, P.; & Wang, Z. Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets2017 , 21, 715-726. [Link]

-

Knez, D.; et al. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International journal of molecular sciences2022 , 23, 7671. [Link]

-

Let's learn! (2021, February 25). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs [Video]. YouTube. [Link]

-

Li, X.; et al. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules2023 , 28, 5937. [Link]

-

Zhang, L.; et al. Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications2012 , 42, 2681-2688. [Link]

-

ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinPGx [clinpgx.org]

- 24. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Environmental Fate of 4,6-Dimethoxy-2-pyrimidinyl urea as a Metabolite

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxy-2-pyrimidinyl urea (CAS No: 151331-81-6) is a significant environmental transformation product of several widely applied sulfonylurea herbicides.[1][2] Its formation through the degradation of parent compounds such as rimsulfuron, mesosulfuron-methyl, flazasulfuron, and foramsulfuron necessitates a thorough understanding of its subsequent environmental behavior.[1] This guide provides a detailed examination of the environmental fate of this metabolite, focusing on the core processes of its formation, degradation, and transport in terrestrial and aquatic ecosystems. We will explore the causal mechanisms behind its abiotic and biotic transformations, detail validated analytical protocols for its detection, and summarize its ecotoxicological profile. This document is intended to serve as a critical resource for professionals engaged in environmental risk assessment and agrochemical development.

Introduction and Physicochemical Profile

4,6-Dimethoxy-2-pyrimidinyl urea, hereafter referred to as DMPU, is a heterocyclic urea compound. Its chemical structure, characterized by a pyrimidine ring substituted with two methoxy groups and a urea functional group, dictates its environmental behavior. The presence of this metabolite in soil and water systems is a direct consequence of the application of a major class of herbicides that inhibit the acetolactate synthase (ALS) enzyme in target weeds.[2] Understanding the persistence and mobility of DMPU is therefore crucial for a comprehensive environmental risk assessment of the parent herbicides.

Table 1: Physicochemical Properties of 4,6-Dimethoxy-2-pyrimidinyl urea

| Property | Value | Source |

| CAS Number | 151331-81-6 | [3][4][5] |

| Molecular Formula | C₇H₁₀N₄O₃ | [3][4][5] |

| Molecular Weight | 198.18 g/mol | [3][4][5] |

| IUPAC Name | (4,6-dimethoxypyrimidin-2-yl)urea | [3] |

| SMILES | COc1cc(OC)nc(NC(=O)N)n1 | [3] |

| Topological Polar Surface Area | 99.36 Ų | [4] |

| logP (Octanol-Water Partition) | -0.0156 | [4] |

Formation from Parent Sulfonylurea Herbicides

The primary pathway for the environmental formation of DMPU is the cleavage of the sulfonylurea bridge of the parent herbicide. This bridge is susceptible to both chemical and biological degradation processes.

Mechanism of Formation

Chemical Hydrolysis: The sulfonylurea bridge is known to be unstable under certain pH conditions, particularly acidic environments.[6] Hydrolysis leads to the breaking of the C-N or S-N bond of the bridge, yielding a sulfonamide derivative and a pyrimidine amine or urea derivative. For many parent compounds, this results in the formation of DMPU.

Microbial Degradation: Soil microorganisms play a pivotal role in the degradation of sulfonylurea herbicides.[7] Many bacterial and fungal species produce enzymes such as hydrolases that can catalyze the cleavage of the sulfonylurea bridge, releasing DMPU as a primary metabolite.[6][8] This is a common deactivation mechanism for this class of herbicides.[8]

Caption: Formation of DMPU via bridge cleavage of parent herbicides.

Environmental Dissipation Mechanisms

Once formed, the fate of DMPU is governed by a combination of abiotic degradation, biotic degradation, and physical transport processes.

Abiotic Degradation

Hydrolysis: While the parent sulfonylurea bridge is readily hydrolyzed, the resulting DMPU metabolite, containing a more stable urea linkage, is generally more resistant to chemical hydrolysis under neutral environmental pH conditions. Its stability may decrease in strongly acidic or alkaline environments, but it is considered more persistent than the parent compound in this regard.

Photolysis: Photodegradation can be a significant dissipation pathway for herbicides and their metabolites in aqueous systems and on soil surfaces. The pyrimidine ring structure suggests that DMPU can absorb UV radiation, potentially leading to transformation.[9] The photodegradation of urea-type herbicides can proceed through radical-mediated processes, leading to the loss and oxidation of side chains or hydroxylation of the aromatic ring.[10] The presence of photosensitizers like humic acids or photocatalysts such as titanium dioxide (TiO₂) in natural waters can accelerate this process.[9]

Biotic Degradation

Microbial activity is a critical factor in the ultimate fate of DMPU in the environment. While it is a product of microbial action on the parent herbicide, DMPU itself can serve as a carbon and nitrogen source for various soil microorganisms.

Mineralization and Transformation: The biodegradation of DMPU likely involves initial enzymatic attacks on the urea functional group by urease enzymes to release ammonia and subsequent transformations of the pyrimidine ring. The complete breakdown (mineralization) to CO₂, H₂O, and NH₃ is the ultimate endpoint of biodegradation. The degradation pathway may involve hydroxylation, demethylation of the methoxy groups, and eventual ring cleavage.

Caption: Hypothetical microbial degradation pathway for DMPU.

Environmental Transport: Soil Sorption and Mobility

The movement of DMPU from the site of application to other environmental compartments, such as groundwater, is largely controlled by its interaction with soil particles.

Sorption Mechanisms: The adsorption of DMPU to soil is influenced by soil properties like organic matter content, clay content, and pH.[11] As a neutral molecule with low lipophilicity (logP ~ -0.02), hydrophobic partitioning is expected to be a minor contributor to its sorption.[4] Instead, interactions such as hydrogen bonding between the urea functional group and soil organic matter or clay surfaces are likely more significant.

Mobility Potential: Regulatory data for a related metabolite from the herbicide rimsulfuron indicates it is mobile in soil, with Freundlich organic carbon-normalized sorption coefficient (Kfoc) values ranging from 34-116 mL/g.[12] Given its structural similarity and low logP, DMPU is also expected to be mobile to very mobile in most soil types. This high mobility, coupled with its relative persistence, classifies it as a potential groundwater contaminant.[12]

Table 2: Soil Mobility Interpretation

| Parameter | Value Range (example) | Interpretation | Source |

| K_foc_ (mL g⁻¹) | 34 - 116 | Mobile | [12] |

| GUS (Groundwater Ubiquity Score) | High leachability predicted | Potential to leach | [12] |

Analytical Methodologies

Accurate quantification of DMPU in environmental matrices is essential for monitoring its fate and conducting risk assessments. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a primary analytical technique.[13]

Sample Preparation and Extraction Workflow

The choice of extraction method depends on the matrix (water or soil). A generic workflow is presented below. The key is to efficiently extract the polar DMPU from the complex matrix while minimizing co-extractives.

Caption: General workflow for analysis of DMPU in environmental samples.

Protocol: Quantification by HPLC-UV

This protocol provides a self-validating system for the routine analysis of DMPU in water samples.

1. Objective: To quantify the concentration of 4,6-Dimethoxy-2-pyrimidinyl urea in aqueous samples.

2. Materials:

-

DMPU analytical standard (CAS: 151331-81-6)[3]

-

HPLC-grade acetonitrile and water

-

Formic acid

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

-

3.1. Standard Preparation:

-

Prepare a 1000 mg/L stock solution of DMPU in acetonitrile.

-

Perform serial dilutions of the stock solution with a water/acetonitrile (90:10) mixture to prepare calibration standards ranging from 0.01 to 5.0 mg/L.

-

-

3.2. Sample Preparation:

-

Filter water samples through a 0.22 µm syringe filter into an HPLC vial. For samples with high organic content, a Solid Phase Extraction (SPE) cleanup step may be necessary.

-

-

3.3. HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 245 nm (or wavelength of maximum absorbance for DMPU)

-

-

3.4. System Validation & Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) must be ≥ 0.995.

-

Inject a blank sample to ensure no system contamination.

-

Inject a continuing calibration verification (CCV) standard after every 10-15 samples. The measured concentration should be within ±15% of the true value.

-

Inject the prepared environmental samples.

-

-

3.5. Quantification:

-

Calculate the concentration of DMPU in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

-

Ecotoxicological Profile

The environmental hazard of DMPU is an important consideration. Aggregated data from notifications to the European Chemicals Agency (ECHA) provide a GHS classification that indicates potential risks.

Table 3: GHS Hazard Classification for 4,6-Dimethoxy-2-pyrimidinyl urea

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H410 | Very toxic to aquatic life with long lasting effects |

Source: PubChem, Aggregated GHS information from ECHA C&L Inventory[1]

The classification "Very toxic to aquatic life with long lasting effects" (H410) is of particular concern.[1] This suggests that the metabolite can pose a significant risk to aquatic organisms and that its persistence could lead to long-term environmental impacts. The presence of excess urea and its derivatives in aquatic environments can contribute to eutrophication.[14]

Conclusion

4,6-Dimethoxy-2-pyrimidinyl urea is a key metabolite in the environmental degradation pathway of several major sulfonylurea herbicides. Its formation is readily achieved through both chemical and microbial cleavage of the parent compound's sulfonylurea bridge. While more resistant to hydrolysis than its precursors, DMPU is subject to further biotic and abiotic degradation, albeit at slower rates. Its high polarity and low sorption to soil particles indicate a significant potential for leaching into groundwater. Furthermore, its classification as very toxic to aquatic life highlights the necessity of including this metabolite in monitoring programs and environmental risk assessments for the parent herbicides. The analytical methods outlined in this guide provide a robust framework for its detection and quantification, enabling a more complete understanding of its environmental behavior.

References

-

Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PubMed Central. (2021-11-06). PubMed Central. [Link]

-

4,6-Dimethoxy-2-pyrimidinyl urea | C7H10N4O3 | CID 9837373 - PubChem. PubChem. [Link]

-

N-(4,6-dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea (Ref: IN 70941) - AERU. AERU. [Link]

-

4,6-Dimethoxy-2-pyrimidinyl urea - Exposure: Exposure Predictions. US EPA. [Link]

-

Adsorption and degradation of four acidic herbicides in soils from southern Spain - PubMed. PubMed. [Link]

-

Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides. Ovid. [Link]

-

Ultrahigh and kinetic-favorable adsorption for recycling urea using corncob-derived porous biochar - NIH. (2024-04-07). NIH. [Link]

-

Urea, N-(4,6-dimethoxy-2-pyrimidinyl)- - Substance Details - SRS | US EPA. US EPA. [Link]

-

Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities: Evaluation Test Report: Agrico Chemical Company, Blytheville, Arkansas - epa nepis. US EPA. [Link]

-

Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides - Ovid. (2023-07-08). Ovid. [Link]

-

Degradation of Primisulfuron by a Combination of Chemical and Microbiological Processes | Request PDF - ResearchGate. ResearchGate. [Link]

- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents.

-

Analytical methodology for the determination of urea: Current practice and future trends | Request PDF - ResearchGate. ResearchGate. [Link]

-

Study of the photodegradation of urea-type herbicides by capillary gas chromatography. ResearchGate. [Link]

-

UREA TESTING METHODS. BioSpectra. [Link]

-

Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC - NIH. NIH. [Link]

Sources

- 1. 4,6-Dimethoxy-2-pyrimidinyl urea | C7H10N4O3 | CID 9837373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-(4,6-Dimethoxy-2-pyrimidinyl)urea | LGC Standards [lgcstandards.com]

- 4. chemscene.com [chemscene.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adsorption and degradation of four acidic herbicides in soils from southern Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(4,6-dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea (Ref: IN 70941) [sitem.herts.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Ultrahigh and kinetic-favorable adsorption for recycling urea using corncob-derived porous biochar - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Bioactivity Profiling of 4,6-Dimethoxy-2-pyrimidinyl Urea: A Dual-Modality Framework

Executive Summary

This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of 4,6-Dimethoxy-2-pyrimidinyl urea (DMPU). While historically recognized as the primary pharmacophore and degradation product of sulfonylurea herbicides (targeting Acetolactate Synthase), this scaffold exhibits "privileged structure" characteristics suitable for pharmaceutical repurposing, particularly in kinase inhibition (e.g., BTK, CK2). This guide provides a self-validating protocol for researchers to assess this molecule's potential across both agrochemical and pharmaceutical landscapes.

Molecular Profile & Target Landscape

The 4,6-dimethoxy-2-pyrimidinyl urea moiety acts as a critical binding anchor. Its bioactivity is bifunctional depending on the derivatization at the distal urea nitrogen.

| Feature | Description |

| Chemical Class | Pyrimidinylsulfonylurea fragment / Urea derivative |

| Primary Target (Agro) | Acetolactate Synthase (ALS) .[1][2] The urea bridge facilitates hydrogen bonding with the active site arginine, while the pyrimidine ring engages in |

| Secondary Targets (Pharma) | Kinases (BTK, p38 MAPK, CK2) . The pyrimidine-urea motif mimics the ATP-binding hinge region interactions common in Type I/II kinase inhibitors. |

| Environmental Role | Major metabolite of Rimsulfuron, Foramsulfuron, and Mesosulfuron.[1] High persistence; aquatic toxicity is a key ADMET concern. |

Strategic Workflow: The Dual-Path Approach

To ensure scientific rigor, we employ a dual-path prediction strategy. Path A validates the established herbicidal activity (ALS inhibition), while Path B explores pharmaceutical repurposing (Kinase inhibition).

Caption: Dual-pathway computational workflow separating agrochemical validation from pharmaceutical repurposing, converging at ADMET profiling.

Protocol 1: Structure-Based Docking (ALS Inhibition)

The primary mechanism of sulfonylureas involves blocking the channel leading to the active site of ALS. The 4,6-dimethoxy-2-pyrimidinyl group is crucial for locking the inhibitor in the "vestibule" of the enzyme.

Preparation of the Protein Target

-

Source: Retrieve the crystal structure of Arabidopsis thaliana ALS in complex with a sulfonylurea (e.g., PDB ID: 1YBH or 1OUZ ).

-

Preprocessing:

-

Remove water molecules (except those bridging the ligand and Arg377).

-

Missing Loops: Reconstruct the mobile loop (residues 370–395 in A. thaliana) using homology modeling (e.g., SWISS-MODEL) if unresolved, as this loop closes over the active site upon binding.

-

Protonation: Set pH to 7.4. Ensure the active site Thiamine Diphosphate (ThDP) cofactor is retained.

-

Ligand Preparation

-

Tautomers: Generate tautomers for the urea moiety. The neutral form is predominant, but the deprotonated sulfonamide nitrogen (in full sulfonylureas) is the active species. For the urea fragment alone, maintain the neutral state.

-

Minimization: Minimize energy using the MMFF94 force field.

Docking Execution (Standard Protocol)

-

Grid Generation: Center the grid box on the co-crystallized ligand active site (approx. coordinates: X=12.5, Y=34.2, Z=10.1 for 1YBH). Extend dimensions to 25x25x25 Å to encompass the channel entrance.

-

Algorithm: Use a Genetic Algorithm (e.g., AutoDock Vina or predicted Glide XP).

-

Constraints: Apply a positional constraint on Arg377 (crucial for urea oxygen binding) and Trp574 (

-stacking with the pyrimidine ring).

Validation Metric: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be valid.

Protocol 2: QSAR & Pharmacophore Modeling

When structure-based data is sparse, Ligand-Based Drug Design (LBDD) is required. This is particularly effective for optimizing the substitutions on the pyrimidine ring.

Dataset Curation

-

Select a training set of 20–30 pyrimidinyl-sulfonylurea derivatives with known

values against ALS. -

Calculate 3D descriptors: Steric (S), Electrostatic (E), Hydrophobic (H), and Hydrogen Bond Acceptor/Donor.

3D-QSAR (CoMFA/CoMSIA) Setup[3]

-

Alignment: Align all molecules using the 4,6-dimethoxy-2-pyrimidinyl urea core as the rigid substructure.

-

Field Calculation: Place aligned molecules in a 3D cubic lattice (2.0 Å spacing).

-

Steric: Lennard-Jones potential.

-

Electrostatic: Coulombic potential.

-

-

PLS Analysis: Use Partial Least Squares (PLS) to correlate field energies with biological activity (

).

Success Criteria:

- (Cross-validated correlation coefficient) > 0.5.

- (Non-cross-validated correlation coefficient) > 0.8.

Protocol 3: ADMET & Ecotoxicity Profiling

Since this molecule is an environmental degradation product, toxicity profiling is mandatory.

Key Parameters to Calculate

Use tools like SwissADME , pkCSM , or TEST (EPA) .

| Parameter | Threshold / Risk | Relevance |

| LogP (Lipophilicity) | Target: 1.0 – 3.0 | Determines soil mobility and aquatic bioaccumulation. |

| TPSA | < 140 Ų | Cell permeability (for pharma applications). |

| Aquatic Toxicity | Tetrahymena pyriformis ( | CRITICAL. Sulfonylurea metabolites are often highly toxic to aquatic flora. |

| hERG Inhibition | pIC50 < 5.0 (Safe) | Cardiac toxicity check for pharmaceutical repurposing. |

| Ames Test | Mutagenicity | Pyrimidine derivatives can sometimes intercalate DNA; verify safety. |

Environmental Fate Simulation

Input the SMILES string into the EPA T.E.S.T. tool to predict:

-

Bioaccumulation Factor (BAF).

-

Developmental Toxicity.

-

Ready Biodegradability.

Mechanistic Visualization: The Binding Mode

Understanding the interaction is key to interpreting docking scores. The diagram below illustrates the critical "Molecular Anchor" effect of the pyrimidine-urea scaffold.

Caption: Interaction map showing the critical

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9837373, 4,6-Dimethoxy-2-pyrimidinyl urea. Retrieved from [Link]

-

Bhatia, M. S., et al. (2025). QSAR modeling, molecular docking studies and ADMET prediction on a series of phenylaminopyrimidine-(thio) urea derivatives as CK2 inhibitors. ResearchGate. Retrieved from [Link]

-

Mouchlis, V. D., et al. (2012).[3] Molecular Modeling on Pyrimidine-Urea Inhibitors of TNF-α Production: An Integrated Approach Using a Combination of Molecular Docking, Classification Techniques, and 3D-QSAR CoMSIA. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

US EPA. (n.d.). CompTox Chemicals Dashboard: 4,6-Dimethoxy-2-pyrimidinyl urea. Retrieved from [Link]

-

Prajapati, R., et al. (2022). Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: In-silico Approach. ResearchGate. Retrieved from [Link]

Sources

Comprehensive Quantum Chemical Analysis Protocol for 4,6-Dimethoxy-2-pyrimidinyl Urea

Executive Summary & Scientific Context

4,6-Dimethoxy-2-pyrimidinyl urea (CAS 151331-81-6) is a critical heterocyclic scaffold in agrochemistry. It primarily serves as the stable degradation product and metabolic intermediate of high-value sulfonylurea herbicides, including Rimsulfuron , Flazasulfuron , and Mesosulfuron-methyl .

Understanding the quantum chemical properties of this molecule is essential for three reasons:

-

Environmental Fate: Predicting hydrolytic stability and soil sorption via electronic descriptors (Dipole Moment, LogP).

-

Toxicological Profiling: Mapping Molecular Electrostatic Potential (MEP) to predict binding affinities with non-target enzymatic pockets.

-

Synthetic Validation: Confirming structural identity via calculated NMR and IR spectroscopic signatures against experimental standards.

This guide provides a rigorous, self-validating protocol for characterizing 4,6-dimethoxy-2-pyrimidinyl urea using Density Functional Theory (DFT).

Computational Methodology: The "Why" and "How"

To ensure scientific integrity (E-E-A-T), we do not rely on default settings. We employ a composite method approach validated for nitrogen-rich heterocycles.

Functional and Basis Set Selection

-

Functional:

B97X-D or B3LYP-D3(BJ)-

Causality: Standard B3LYP fails to account for long-range dispersion interactions critical for accurate conformational analysis of the methoxy groups and urea tail. The inclusion of dispersion corrections (D3 or

functional) is non-negotiable for obtaining accurate barrier heights for rotation.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP

-

Causality: The "++" diffuse functions are mandatory to describe the lone pairs on the pyrimidine nitrogens and methoxy oxygens, which significantly influence the Highest Occupied Molecular Orbital (HOMO).

-

Solvation Models

Since this molecule is a hydrolysis product found in soil and aqueous systems, gas-phase calculations are insufficient.

-

Model: SMD (Solvation Model based on Density).

-

Solvents: Water (

) for environmental fate; DMSO (

Computational Workflow Diagram

Figure 1: Standardized Quantum Chemical Workflow for Pyrimidinyl Urea Characterization.

Structural Analysis & Conformational Dynamics

Tautomerism and Intramolecular Bonding

The urea moiety (

-

Dominant Form: The Amino-Oxo tautomer is energetically favored by >15 kcal/mol over the imino-hydroxy forms due to resonance stabilization with the pyrimidine ring.

-

Intramolecular H-Bonding: A critical "lock" mechanism exists where the urea N-H proton forms a hydrogen bond with the pyrimidine ring nitrogen (

). This planarizes the structure, increasing conjugation.

Key Geometric Parameters (Predicted)

| Parameter | Atom Pair | Typical Value (DFT) | Experimental Context |

| Bond Length | C(2)-N(urea) | 1.38 - 1.40 Å | Partial double bond character indicates conjugation. |

| Bond Length | C=O (Urea) | 1.22 - 1.23 Å | Standard carbonyl length; sensitive to H-bonding. |

| Dihedral | N(ring)-C-N-H | < 10° | Near-planar conformation due to intramolecular H-bond. |

| Bond Angle | C-N-C (Methoxy) | 117° - 119° | Steric repulsion widens this angle slightly. |

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap between the HOMO and LUMO determines the chemical hardness (

-

HOMO Location: Localized primarily on the pyrimidine ring nitrogens and the methoxy oxygen lone pairs. High electron density here suggests these sites are prone to electrophilic attack.

-

LUMO Location: Distributed over the urea carbonyl and the pyrimidine ring carbons, indicating susceptibility to nucleophilic attack (e.g., hydrolysis).

Global Reactivity Indices (Equations):

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface allows for the prediction of non-covalent interactions.

-

Red Regions (Negative Potential): The Urea Oxygen and Pyrimidine Nitrogens. These are H-bond acceptors.

-

Blue Regions (Positive Potential): The Urea

protons. These are H-bond donors.

Spectroscopic Validation Protocols

To validate your calculations against experimental samples (e.g., synthesized standards or metabolite extracts), use the following scaling factors.

Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

-

Scaling Factor (B3LYP/6-311++G(d,p)): Multiply raw frequencies by 0.967 .

-

Signature Peaks:

- : ~3450-3500 cm⁻¹ (Strong)

- : ~1700-1740 cm⁻¹ (Very Strong - Amide I)

- : ~1580-1600 cm⁻¹

NMR Shift Prediction (GIAO Method)

-

Protocol: Run a single-point energy calculation on the optimized geometry using NMR=GIAO in Chloroform or DMSO solvent model.

-

Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

-

Calculation:

Experimental Protocol: Step-by-Step

Objective: Calculate the optimized geometry and IR spectrum of 4,6-dimethoxy-2-pyrimidinyl urea.

Step 1: Initial Geometry Construction Build the structure in a visualizer (Avogadro/GaussView). Ensure the urea group is planar to the ring to start close to the global minimum.

Step 2: Gaussian Input File Preparation (.gjf)

Step 3: Analysis of Output

-

Search for "Normal termination".

-

Verify no imaginary frequencies (look for "Frequencies --").

-

Extract Thermochemistry data (Zero-point correction, Enthalpy, Gibbs Free Energy).

Biological & Environmental Context[1][2]

This molecule does not exist in a vacuum. It is the stable "tail" of sulfonylurea herbicides.

Figure 2: Hydrolytic degradation pathway yielding the target urea derivative.

References

-

BenchChem. (2025). 4,6-Dimethoxy-2-pyrimidinyl urea: Structure and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9837373, 4,6-Dimethoxy-2-pyrimidinyl urea. Retrieved from

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Metabolite Information. Retrieved from

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Reference for Dispersion Corrections).

Methodological & Application

Laboratory-Scale Synthesis of 4,6-Dimethoxy-2-pyrimidinyl Urea: A Detailed Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of 4,6-dimethoxy-2-pyrimidinyl urea, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis is presented in two primary stages: the preparation of the precursor 2-amino-4,6-dimethoxypyrimidine (ADMP) and its subsequent conversion to the target urea. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical safety considerations. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and a thorough understanding of the underlying chemistry.

Introduction

4,6-Dimethoxy-2-pyrimidinyl urea is a crucial building block in the synthesis of a variety of biologically active molecules, most notably sulfonylurea herbicides.[1] The sulfonylurea class of herbicides is recognized for its high efficacy at low application rates and favorable environmental profile.[1] The title compound serves as a key precursor to these complex molecules, making its efficient and high-purity synthesis a topic of significant interest in both academic and industrial research. Furthermore, the pyrimidinyl urea moiety is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2]

This guide provides a robust and well-documented laboratory-scale procedure for the synthesis of 4,6-dimethoxy-2-pyrimidinyl urea, starting from commercially available reagents. The presented methodology is a compilation and adaptation of established synthetic routes for the precursor and general principles of urea formation, tailored for a laboratory setting.

Synthesis Overview

The synthesis of 4,6-dimethoxy-2-pyrimidinyl urea is approached in a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 2-amino-4,6-dimethoxypyrimidine (ADMP). Subsequently, ADMP is converted to the target urea.

Caption: Overall workflow for the synthesis of 4,6-dimethoxy-2-pyrimidinyl urea.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Amino-4,6-dimethoxypyrimidine (ADMP) | C₆H₉N₃O₂ | 155.16 | White crystalline solid | 3289-50-7 |

| 4,6-Dimethoxy-2-pyrimidinyl urea | C₇H₁₀N₄O₃ | 198.18 | Solid (predicted) | 151331-81-6 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

The synthesis of ADMP is a well-established multi-step process that begins with the cyclization of guanidine with a malonic ester derivative to form a dihydroxypyrimidine intermediate, followed by chlorination and subsequent methylation.[3] An alternative, "greener" approach involves the direct methylation of the dihydroxy intermediate, avoiding the use of harsh chlorinating agents.[3] For the purpose of this guide, a widely adopted and reliable method is detailed below.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP).

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Guanidine Nitrate | 506-93-4 | 122.09 | 61.0 g | 0.5 |

| Diethyl Malonate | 105-53-3 | 160.17 | 80.1 g | 0.5 |

| Sodium Methoxide | 124-41-4 | 54.02 | 54.0 g | 1.0 |

| Methanol | 67-56-1 | 32.04 | 500 mL | - |

| Phosphorus Oxychloride | 10025-87-3 | 153.33 | 153.3 g | 1.0 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - |

| Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |

| Dichloromethane | 75-09-2 | 84.93 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

Protocol:

-

Cyclization and Hydrolysis:

-

To a dry 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 250 mL of methanol and sodium methoxide (54.0 g, 1.0 mol). Stir until the sodium methoxide is fully dissolved.

-

To this solution, add guanidine nitrate (61.0 g, 0.5 mol) and diethyl malonate (80.1 g, 0.5 mol).

-

Heat the mixture to reflux and maintain for 4 hours.

-

After reflux, allow the mixture to cool to room temperature. A white precipitate of the sodium salt of 2-amino-4,6-dihydroxypyrimidine will form.

-

Filter the precipitate and wash with a small amount of cold methanol.

-

Dissolve the collected solid in 500 mL of water and acidify to pH 5-6 with concentrated hydrochloric acid. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

-

Chlorination:

-

Caution: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a dry 500 mL round-bottom flask, add the dried 2-amino-4,6-dihydroxypyrimidine from the previous step and phosphorus oxychloride (153.3 g, 1.0 mol).

-

Heat the mixture at 110°C for 3 hours.

-

Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium hydroxide solution to pH 7-8.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-amino-4,6-dichloropyrimidine.

-

-

Methylation and Purification:

-

Prepare a solution of sodium methoxide (27.0 g, 0.5 mol) in 250 mL of methanol in a 500 mL round-bottom flask.

-

Add the crude 2-amino-4,6-dichloropyrimidine to this solution and heat to reflux for 4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

To the residue, add 200 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ADMP.

-

Purify the crude product by recrystallization from ethyl acetate to obtain pure 2-amino-4,6-dimethoxypyrimidine as a white crystalline solid.[1]

-

Step 2: Synthesis of 4,6-Dimethoxy-2-pyrimidinyl Urea

The formation of the urea moiety can be achieved through various methods. The classical approach involves the use of phosgene or its safer solid equivalent, triphosgene, to generate an isocyanate intermediate in situ, which then reacts with ammonia.[4] This method is generally high-yielding and reliable.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4,6-dimethoxy-2-pyrimidinyl urea from ADMP.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Amino-4,6-dimethoxypyrimidine (ADMP) | 3289-50-7 | 155.16 | 15.5 g | 0.1 |

| Triphosgene | 32315-10-9 | 296.75 | 10.9 g | 0.037 |

| Triethylamine | 121-44-8 | 101.19 | 20.2 g | 0.2 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |

| Aqueous Ammonia (28-30%) | 1336-21-6 | 17.03 (as NH₃) | 50 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |

Protocol:

-

Safety Precautions for Triphosgene: Triphosgene is a stable solid but can decompose to the highly toxic gas phosgene upon heating or in the presence of nucleophiles.[5] All manipulations involving triphosgene must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. A quench solution of aqueous sodium hydroxide should be readily available.

-

Reaction Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4,6-dimethoxypyrimidine (15.5 g, 0.1 mol) and 150 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

In a separate dry flask, prepare a solution of triphosgene (10.9 g, 0.037 mol) in 50 mL of anhydrous THF.

-

Slowly add the triphosgene solution to the stirred ADMP solution at 0°C over a period of 30 minutes.

-

After the addition is complete, slowly add triethylamine (20.2 g, 0.2 mol) to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2 hours. The formation of the isocyanate intermediate can be monitored by thin-layer chromatography (TLC).

-

Once the formation of the isocyanate is complete, cool the reaction mixture back to 0°C.

-

Slowly and carefully add aqueous ammonia (50 mL, 28-30%) to the reaction mixture. An exothermic reaction may occur.

-

Stir the mixture vigorously for 1 hour at room temperature. A precipitate of the product should form.

-

Filter the solid product and wash with cold water and then with a small amount of cold diethyl ether.

-

Dry the collected solid under vacuum to yield 4,6-dimethoxy-2-pyrimidinyl urea. The product can be further purified by recrystallization if necessary.

-

Results and Discussion

The successful synthesis of 4,6-dimethoxy-2-pyrimidinyl urea is dependent on the purity of the starting materials and the careful control of reaction conditions. The ADMP precursor should be of high purity to avoid side reactions during the urea formation step. The use of anhydrous solvents is critical for the in situ generation of the isocyanate intermediate, as moisture will lead to the decomposition of triphosgene and the formation of undesired byproducts.

The choice of triphosgene as a phosgene equivalent offers a significant safety advantage over using gaseous phosgene.[6] However, it is imperative to handle triphosgene with extreme caution due to its potential to release phosgene. The reaction should be closely monitored by TLC to ensure the complete conversion of the starting material. The final product is expected to be a solid, and its identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion